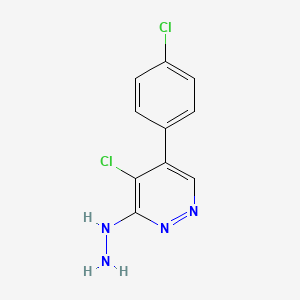
1-(4-Chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine
Cat. No. B8290930
M. Wt: 255.10 g/mol
InChI Key: SJIIJNVYTMKSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07378418B2
Procedure details


To a stirring suspension of 3,4-dichloro-5-(4-chlorophenyl)pyridazine (2.58 g, 10 mmol) in 2-BuOH (150 mL) at RT was added anhydrous hydrazine (4.80 g, 150 mmol). The reaction mixture was heated at 60° C. under argon. HPLC/MS analysis indicated that the reaction was complete after 5 h. The reaction mixture was cooled to 0° C., and the product was collected by filtration. The solid was then washed with ice-cold 2-propanol (10 mL×2). After drying the solid under vacuum at room temperature for 16 h, the title compound, 1-(4-chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine was obtained in a 1.6:1 ratio with undesired 1-(3-chloro-5-(4-chlorophenyl)pyridazin-4-yl)hydrazine (2.16 g gross). 1-(4-chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine MS [M+H]+ 255; HPLC retention time=1.63 min. 1-(3-chloro-5-(4-chlorophenyl)pyridazin-4-yl)hydrazine MS [M+H]+ 255; HPLC retention time=1.09 min.

[Compound]
Name
2-BuOH
Quantity
150 mL
Type
solvent
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[C:7]=1[Cl:8].[NH2:16][NH2:17]>>[Cl:8][C:7]1[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:5][N:4]=[N:3][C:2]=1[NH:16][NH2:17].[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[C:7]=1[NH:16][NH2:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.58 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC=C(C1Cl)C1=CC=C(C=C1)Cl
|
[Compound]
|
Name
|
2-BuOH
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was then washed with ice-cold 2-propanol (10 mL×2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying the solid under vacuum at room temperature for 16 h
|
|
Duration
|
16 h
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(N=NC=C1C1=CC=C(C=C1)Cl)NN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=NC=C(C1NN)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 169.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07378418B2
Procedure details


To a stirring suspension of 3,4-dichloro-5-(4-chlorophenyl)pyridazine (2.58 g, 10 mmol) in 2-BuOH (150 mL) at RT was added anhydrous hydrazine (4.80 g, 150 mmol). The reaction mixture was heated at 60° C. under argon. HPLC/MS analysis indicated that the reaction was complete after 5 h. The reaction mixture was cooled to 0° C., and the product was collected by filtration. The solid was then washed with ice-cold 2-propanol (10 mL×2). After drying the solid under vacuum at room temperature for 16 h, the title compound, 1-(4-chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine was obtained in a 1.6:1 ratio with undesired 1-(3-chloro-5-(4-chlorophenyl)pyridazin-4-yl)hydrazine (2.16 g gross). 1-(4-chloro-5-(4-chlorophenyl)pyridazin-3-yl)hydrazine MS [M+H]+ 255; HPLC retention time=1.63 min. 1-(3-chloro-5-(4-chlorophenyl)pyridazin-4-yl)hydrazine MS [M+H]+ 255; HPLC retention time=1.09 min.

[Compound]
Name
2-BuOH
Quantity
150 mL
Type
solvent
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[C:7]=1[Cl:8].[NH2:16][NH2:17]>>[Cl:8][C:7]1[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:5][N:4]=[N:3][C:2]=1[NH:16][NH2:17].[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[C:7]=1[NH:16][NH2:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.58 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC=C(C1Cl)C1=CC=C(C=C1)Cl
|
[Compound]
|
Name
|
2-BuOH
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was then washed with ice-cold 2-propanol (10 mL×2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying the solid under vacuum at room temperature for 16 h
|
|
Duration
|
16 h
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(N=NC=C1C1=CC=C(C=C1)Cl)NN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=NC=C(C1NN)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 169.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
